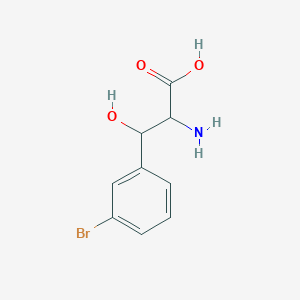
2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromophenyl group, and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid typically involves the bromination of phenylalanine derivatives followed by hydrolysis and amination reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, ketones, aldehydes, and other functionalized amino acids.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group plays a crucial role in binding to active sites, while the amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(2-bromophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(3-bromophenyl)-3-hydroxypropanoic acid exhibits unique reactivity and binding properties due to the position of the bromine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical behavior and biological activity, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
2-amino-3-(3-bromophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-5(4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) |
InChI-Schlüssel |
JOQQRBIWDXNLFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


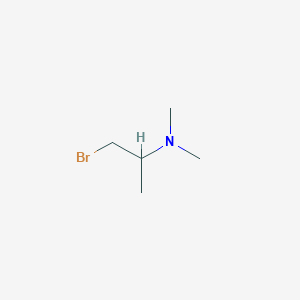
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
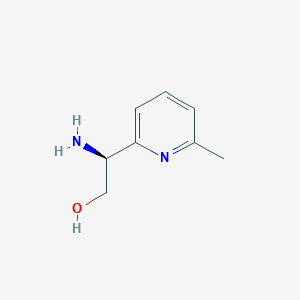
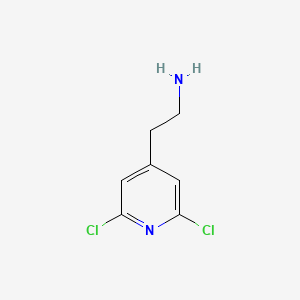
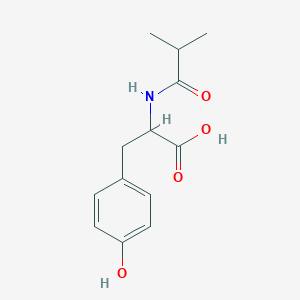
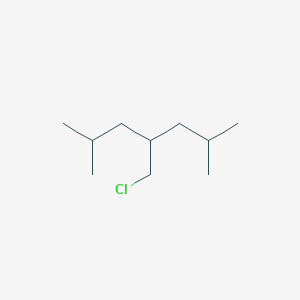
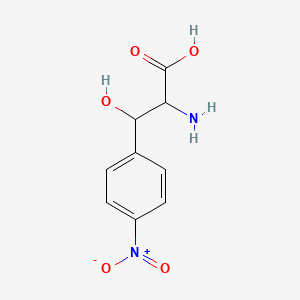
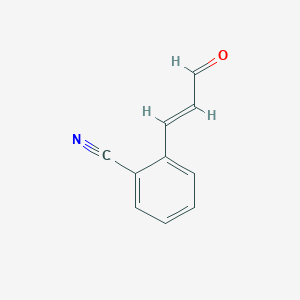
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
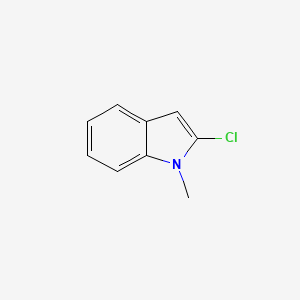
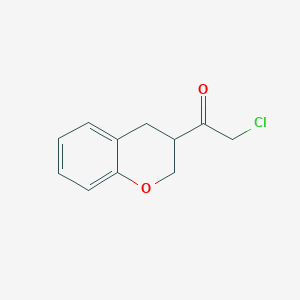
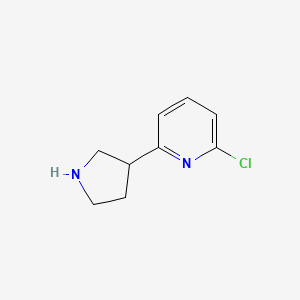
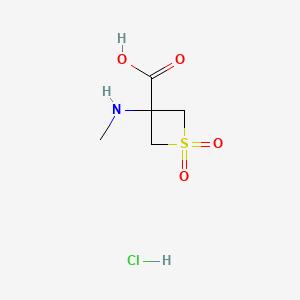
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
